N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide
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Overview
Description
N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 belongs to the family of curcuminoids, which are derived from the turmeric plant. It has been found to possess potent anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide is complex and involves multiple pathways. N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and detoxification proteins. N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines and chemokines. Additionally, N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been shown to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects
N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been found to possess potent anti-inflammatory, anti-cancer, and anti-oxidant properties. N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has also been found to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various proteins involved in cell proliferation and survival. N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been shown to reduce oxidative stress and inflammation in the brain, which may have potential therapeutic applications in neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide is its potent anti-inflammatory, anti-cancer, and anti-oxidant properties, which make it a promising therapeutic agent for various diseases. Additionally, N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been found to possess low toxicity and high bioavailability, which make it an attractive candidate for drug development. However, one of the limitations of N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide is its poor solubility in water, which may limit its clinical application.
Future Directions
For N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide research include the development of novel formulations to improve its solubility and bioavailability, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide may have potential applications in combination therapy with other drugs to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with N-(3-ethoxy-4-methoxyphenyl) ethylenediamine in the presence of triethylamine. The resulting intermediate is then treated with 2-fluoro-4-nitrobenzoic acid and sodium borohydride to yield N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide. The purity of N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide can be enhanced through recrystallization in ethanol.
Scientific Research Applications
N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, diabetes, and neurodegenerative disorders. N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide has been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N2O4/c1-3-32-21-14-15(12-13-20(21)31-2)22(27-23(29)16-8-4-6-10-18(16)25)28-24(30)17-9-5-7-11-19(17)26/h4-14,22H,3H2,1-2H3,(H,27,29)(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZNQWIOJCJTBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide |
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